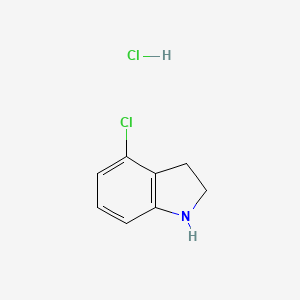

4-Chloroindoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloroindoline hydrochloride is a chemical compound with the molecular formula C8H9Cl2N . It is used in industrial and scientific research .

Molecular Structure Analysis

The molecular weight of 4-Chloroindoline hydrochloride is 190.07 Da . The InChI code for this compound is 1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H .Physical And Chemical Properties Analysis

4-Chloroindoline hydrochloride is a solid at room temperature . More specific physical and chemical properties such as boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Plant Growth Regulation : 4-Chloroindole-3-acetic acid (4-Cl-IAA), a derivative of 4-Chloroindoline, acts as a potent auxin in various bioassays. It plays a significant role in plant growth and development, especially in plants from the Vicieae tribe of the Fabaceae family and in Pinus sylvestris. This compound has been a subject of interest in understanding the structural features of auxins required to induce growth in plants (Reinecke, 2004).

Organic Chemistry and Synthesis : Research in organic chemistry has led to the development of methods for synthesizing 4-Chloroindoles from 2,3-dichloroaniline derivatives, highlighting the potential of 4-Chloroindoline hydrochloride in chemical synthesis. This includes the ortho-selective Sonogashira coupling and subsequent cyclization to afford 4-chloroindoles, which are useful in the one-pot synthesis of 2,4-disubstituted indoles (Yamaguchi & Manabe, 2014).

Analytical Chemistry : The quantitative determination of 4-chloroindole-3-acetic acid methyl ester in seeds of various plant species, such as Lathyrus latifolius, Vicia faba, and Pisum sativum, was accomplished using gas chromatography-mass spectrometry. This indicates its significance in analytical chemistry, particularly in the agricultural sector (Engvild, Egsgaard & Larsen, 1980).

Safety And Hazards

4-Chloroindoline hydrochloride is classified as having acute toxicity, being harmful if swallowed, causing skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .

Propriétés

IUPAC Name |

4-chloro-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQFMNDFRVPRNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679956 |

Source

|

| Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroindoline hydrochloride | |

CAS RN |

1251023-48-9 |

Source

|

| Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)